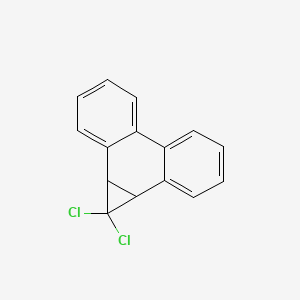
1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- is a chemical compound with the molecular formula C15H10Cl2 and a molecular weight of 261.146. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a cyclopropane ring fused to the phenanthrene structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- typically involves the cyclopropanation of phenanthrene derivatives. One common method is the reaction of phenanthrene with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated cyclopropane rings.
Substitution: Substituted derivatives with nucleophiles replacing the dichloro groups.
Applications De Recherche Scientifique
1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying cyclopropane ring chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features.
Mécanisme D'action
The mechanism of action of 1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- involves its interaction with molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Cyclopropa(l)phenanthrene, 1a,9b-dihydro-: A similar compound without the dichloro groups, with a molecular formula of C15H12 and a molecular weight of 192.2558.
1a,9b-Dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid: A derivative with a carboxylic acid group, used in various chemical applications.
Uniqueness
1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- is unique due to the presence of the dichloro groups, which impart distinct chemical reactivity and potential biological activities. The cyclopropane ring fused to the phenanthrene structure also contributes to its unique properties and applications in scientific research .
Propriétés
Numéro CAS |
37608-29-0 |
|---|---|
Formule moléculaire |
C15H10Cl2 |
Poids moléculaire |
261.1 g/mol |
Nom IUPAC |
1,1-dichloro-1a,9b-dihydrocyclopropa[l]phenanthrene |
InChI |
InChI=1S/C15H10Cl2/c16-15(17)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)15/h1-8,13-14H |
Clé InChI |
HQGMQJUEHLYMOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3C(C3(Cl)Cl)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


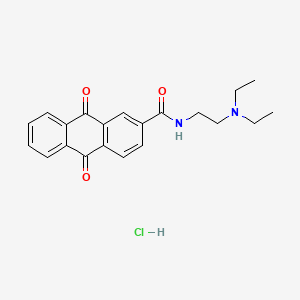
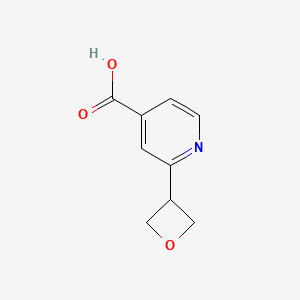
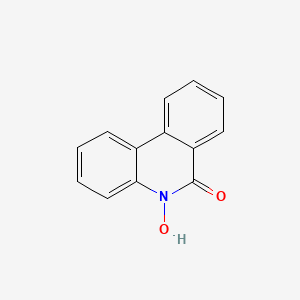
![2-[(Dimethylamino)methyl]-N1,N1,N3,N3-tetramethyl-1,3-propanediamine](/img/structure/B13999495.png)

![1-Benzyl-2-(methylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13999504.png)
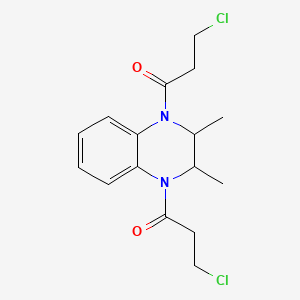
![(Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13999509.png)
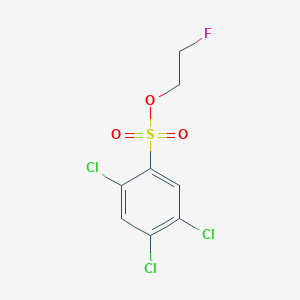
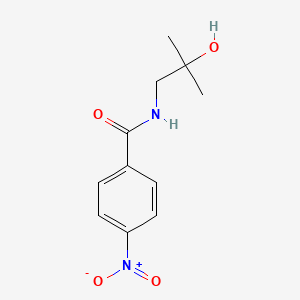
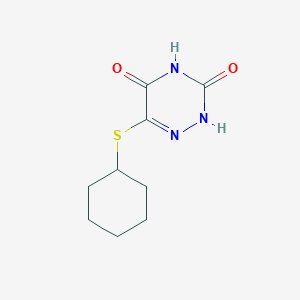
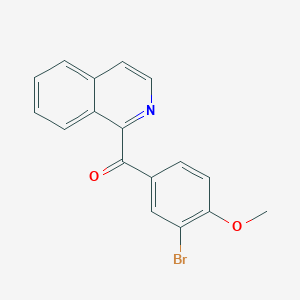
![N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide](/img/structure/B13999537.png)
![tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate](/img/structure/B13999538.png)
